Ipatasertib dihydrochloride

Kinase selectivity profiling PKA off-target activity AGC kinase family

Ipatasertib dihydrochloride (CAS 1396257-94-5), also known as GDC-0068 or RG-7440, is an orally bioavailable, ATP-competitive small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1/2/3). In cell-free assays, it inhibits AKT1, AKT2, and AKT3 with IC50 values of 5 nM, 18 nM, and 8 nM, respectively, and demonstrates 620-fold selectivity for AKT over the closely related kinase PKA.

Molecular Formula C24H34Cl3N5O2
Molecular Weight 530.9 g/mol
CAS No. 1396257-94-5
Cat. No. B608117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpatasertib dihydrochloride
CAS1396257-94-5
SynonymsIpatasertib dihydrochloride
Molecular FormulaC24H34Cl3N5O2
Molecular Weight530.9 g/mol
Structural Identifiers
SMILESCC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl
InChIInChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H/t16-,19-,20-;;/m1../s1
InChIKeySRKVNRNRVFDUTG-VISIQVHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ipatasertib Dihydrochloride (1396257-94-5): A Highly Selective, ATP-Competitive Pan-AKT Inhibitor for Oncology Research and Clinical Development


Ipatasertib dihydrochloride (CAS 1396257-94-5), also known as GDC-0068 or RG-7440, is an orally bioavailable, ATP-competitive small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1/2/3) [1]. In cell-free assays, it inhibits AKT1, AKT2, and AKT3 with IC50 values of 5 nM, 18 nM, and 8 nM, respectively, and demonstrates 620-fold selectivity for AKT over the closely related kinase PKA [1]. The compound has been investigated in multiple clinical trials, including the randomized phase II LOTUS trial in metastatic triple-negative breast cancer (TNBC), where the addition of ipatasertib to paclitaxel significantly prolonged median progression-free survival compared to placebo plus paclitaxel (6.2 vs. 4.9 months, HR 0.60, p=0.037) [2]. As a tool compound and clinical-stage candidate, ipatasertib dihydrochloride offers researchers a well-characterized, highly selective probe for interrogating AKT-dependent signaling in oncology models.

Why Ipatasertib Dihydrochloride Cannot Be Simply Substituted by Other AKT Inhibitors in Research or Clinical Settings


AKT inhibitors are not interchangeable despite sharing a common nominal target. Ipatasertib dihydrochloride, capivasertib (AZD5363), afuresertib (GSK2110183), and MK-2206 diverge substantially in kinome selectivity profiles, binding modes, resistance mechanisms, pharmacokinetic properties, and clinical outcomes . For instance, while ipatasertib exhibits 620-fold selectivity for AKT over PKA (IC50 5 nM vs. 3100 nM), capivasertib inhibits PKA with potency nearly identical to AKT (IC50 7 nM vs. 3 nM for AKT1) . Moreover, resistance to the allosteric inhibitor MK-2206 can be overcome by switching to ipatasertib, demonstrating that ATP-competitive and allosteric AKT inhibitors engage distinct resistance pathways [1]. These quantitative and mechanistic differences have direct consequences for experimental reproducibility, translational relevance, and therapeutic index, making compound-specific selection critical rather than class-based substitution.

Quantitative Differentiation Evidence: Ipatasertib Dihydrochloride vs. Closest AKT Inhibitor Comparators


Kinome Selectivity: Ipatasertib Dihydrochloride Achieves 620-Fold Selectivity Over PKA, Contrasting with Capivasertib's Near-Identical Potency for AKT and PKA

Ipatasertib dihydrochloride demonstrates a quantitatively established selectivity window of 620-fold for AKT1 (IC50 5 nM) over the closely related AGC-family kinase PKA (IC50 3100 nM), as measured in cell-free assays . In a broader panel of 230 protein kinases at 1 μM, only three off-target kinases (PRKG1α/β and p70S6K) showed >70% inhibition, with ipatasertib maintaining >100-fold selectivity for AKT1 over p70S6K and >10-fold over PRKG1 . By contrast, capivasertib (AZD5363) inhibits PKA with an IC50 of 7 nM — nearly equipotent to its AKT1 IC50 of 3 nM — and similarly inhibits p70S6K with an IC50 of 6 nM, indicating minimal selectivity within the AGC kinase subfamily . Afuresertib (GSK2110183) also potently inhibits PKA (IC50 1.3 nM), albeit with sub-nanomolar AKT1 affinity (Ki 0.08 nM) and selectivity over only a limited 13-kinase panel [1]. This differential selectivity profile is mechanistically significant: PKA inhibition carries potential for cardiac and metabolic off-target effects not associated with selective AKT blockade.

Kinase selectivity profiling PKA off-target activity AGC kinase family

Clinical Efficacy in Metastatic TNBC: LOTUS Trial PFS Benefit (6.2 vs. 4.9 Months) and Non-Cross-Resistant Properties vs. MK-2206

In the randomized, double-blind, placebo-controlled phase II LOTUS trial (NCT02162719), ipatasertib (400 mg daily, days 1-21 of 28-day cycle) added to paclitaxel (80 mg/m² weekly) significantly improved median progression-free survival (PFS) compared to placebo plus paclitaxel in the intention-to-treat population: 6.2 months (95% CI 3.8-9.0) vs. 4.9 months (95% CI 3.6-5.4), stratified HR 0.60 (95% CI 0.37-0.98; p=0.037) [1]. In the PTEN-low subgroup, the PFS difference was even more pronounced: 6.2 vs. 3.7 months (HR 0.59) [1]. Cross-trial comparison with the PAKT trial of capivasertib plus paclitaxel in a similar first-line metastatic TNBC setting shows a numerically smaller PFS improvement: median 5.9 months with capivasertib vs. 4.2 months with placebo (HR 0.74, 95% CI 0.50-1.08; one-sided p=0.06, which did not reach statistical significance at the prespecified one-sided p≤0.10 threshold) [2]. Beyond efficacy, a critical mechanistic differentiator was demonstrated in prostate cancer models: cells with acquired resistance to the allosteric AKT inhibitor MK-2206 remained sensitive to ipatasertib, while ipatasertib-resistant cells could be re-sensitized by co-treatment with PIM kinase inhibitors, establishing non-cross-resistant properties [3].

Triple-negative breast cancer Progression-free survival Acquired resistance

Pharmacokinetic Profile: Ipatasertib Dihydrochloride Offers Higher Oral Bioavailability (34.0%) and Longer Half-Life (26.7 h) Compared to Capivasertib (28.6%, 12.9 h)

Ipatasertib dihydrochloride demonstrates an absolute oral bioavailability of 34.0% with a terminal elimination half-life of 26.7 hours (oral) and 27.4 hours (intravenous), as determined by a ¹⁴C-radiolabeled microtracer study in healthy human subjects [1]. Systemic plasma clearance is 98.8 L/h with a steady-state volume of distribution of 2530 L, indicating extensive tissue distribution [1]. In contrast, capivasertib exhibits a lower absolute bioavailability of 28.6% (90% CI 23.9-34.2) and a substantially shorter geometric mean terminal half-life of 12.9 hours [2]. The 2.1-fold longer half-life of ipatasertib enables once-daily oral dosing (400 mg QD, 21 days on/7 days off) in clinical protocols [1], whereas capivasertib's shorter half-life necessitates twice-daily dosing (400 mg BID, 4 days on/3 days off schedule) to maintain target exposure [2]. The longer half-life of ipatasertib may contribute to more consistent target suppression over the dosing interval in preclinical and clinical settings.

Absolute bioavailability Elimination half-life Pharmacokinetics

Formulation Advantage: Dihydrochloride Salt Form Enables ≥41 mg/mL Aqueous Solubility vs. Free Base Water Insolubility (<1 mg/mL)

Ipatasertib dihydrochloride (CAS 1396257-94-5) is the dihydrochloride salt form with molecular formula C₂₄H₃₄Cl₃N₅O₂ and molecular weight 530.92 g/mol . This salt form provides an aqueous solubility of ≥41 mg/mL (77.22 mM) in water at 25°C, substantially exceeding the solubility of the ipatasertib free base (CAS 1001264-89-6), which exhibits water solubility of <1 mg/mL (practically insoluble) and approximately 10 mg/mL under optimized conditions with co-solvents . In DMSO, the dihydrochloride salt achieves solubility of 125 mg/mL (235.44 mM) with ultrasonication, compared to 92 mg/mL (200.87 mM) for the free base . The dihydrochloride salt is stable for 3 years in lyophilized powder form at -20°C and 6 months in solution base at -20°C [1]. This formulation property is particularly relevant for in vivo studies requiring aqueous dosing vehicles without organic co-solvents, where the ≥40-fold solubility enhancement of the dihydrochloride salt over the free base directly enables oral gavage and intravenous formulation preparation.

Salt form advantage Aqueous solubility Formulation development

Best-Fit Research and Procurement Scenarios for Ipatasertib Dihydrochloride Based on Quantitative Evidence


Selective AKT Pathway Dissection Without PKA Confounding in Kinase Signaling Studies

Preclinical TNBC Xenograft Studies Modeling PI3K/AKT Pathway-Addicted Tumors

Investigating Acquired Resistance Mechanisms to Allosteric vs. ATP-Competitive AKT Inhibition in Prostate Cancer Models

Chronic Oral Dosing Studies Requiring Once-Daily Administration with Extended Target Coverage

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